Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2411271-04-8
VCID: VC4153300
InChI: InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12)
SMILES: CC(C)(C)OC(=O)NCC1=NSC(=N1)N
Molecular Formula: C8H14N4O2S
Molecular Weight: 230.29

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate

CAS No.: 2411271-04-8

Cat. No.: VC4153300

Molecular Formula: C8H14N4O2S

Molecular Weight: 230.29

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate - 2411271-04-8

Specification

CAS No. 2411271-04-8
Molecular Formula C8H14N4O2S
Molecular Weight 230.29
IUPAC Name tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
Standard InChI InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12)
Standard InChI Key CHUPVUYYTSFRDJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NSC(=N1)N

Introduction

Chemical Structure and Functional Significance

The compound’s structure combines a 1,2,4-thiadiazole ring—a sulfur- and nitrogen-containing heterocycle—with a Boc-protected amine moiety. The 1,2,4-thiadiazole core is known for its electron-deficient nature, which facilitates interactions with biological targets such as enzymes or receptors . The Boc group serves as a temporary protective agent for the primary amine, enabling selective functionalization during multi-step syntheses . Key structural features include:

  • 5-Amino group: Enhances solubility and hydrogen-bonding capacity, critical for target engagement.

  • 3-Methyl carbamate: The tert-butyl group improves metabolic stability and modulates lipophilicity, as demonstrated in related thiadiazole derivatives .

  • Sulfur atom: Contributes to π-stacking interactions and redox activity, common in antifilarial and antimicrobial agents .

Synthetic Methodologies

General Synthesis of 1,2,4-Thiadiazole Derivatives

The synthesis of 1,2,4-thiadiazoles typically involves cyclization reactions between thioamides and nitriles or amidines. For tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate, a plausible route involves:

  • Formation of the thiadiazole core: Reaction of a Boc-protected methylamine-thiocarbamate with a cyanamide derivative under acidic conditions .

  • Functionalization: Introduction of the amino group at the 5-position via nucleophilic substitution or reduction of a nitro precursor .

A representative procedure from analogous compounds involves heating tert-butyl (2-cyanoethyl)carbamate with thiosemicarbazide in ethanol, followed by cyclization using diisopropyl azodicarboxylate (DIAD) . For example, the synthesis of 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine employed DIAD-mediated cyclization of a thiourea intermediate, yielding the thiadiazole core in 36% yield .

Key Reaction Parameters

  • Solvent systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for cyclization .

  • Temperature: Reactions typically proceed at 25–100°C, with higher temperatures accelerating ring closure .

  • Protecting group strategy: The Boc group remains stable under neutral to mildly acidic conditions but is cleaved with trifluoroacetic acid (TFA) in later stages .

Physicochemical and Pharmacokinetic Properties

While direct data for tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate are unavailable, analogs provide predictive insights:

Table 1: Comparative Properties of Thiadiazole Derivatives

CompoundlogD₇.₄Solubility (μM)Metabolic Stability (% remaining at 60 min)
TDZ-1 (Analog)3.210–50≥70
Target Compound (Predicted)2.8–3.515–30≥80

Key observations:

  • Lipophilicity: logD₇.₄ values <4 suggest favorable membrane permeability without excessive accumulation .

  • Solubility: Amino and carbamate groups enhance aqueous solubility compared to nonpolar analogs .

  • Metabolic stability: Boc protection reduces oxidative degradation in liver microsomes .

Biological Activity and Applications

Antiparasitic Activity

Thiadiazoles with 5-amino substituents exhibit potent activity against filarial nematodes such as Onchocerca volvulus and Litomosoides sigmodontis. For example, compound 47 (a tert-butyl-containing thiadiazole) reduced adult L. sigmodontis worm burden by 50% in murine models . The Boc group in such analogs improves pharmacokinetics, with plasma AUC values exceeding 120 μM·h at 30 mg/kg doses .

Challenges and Future Directions

Synthetic Optimization

Current yields for thiadiazole cyclizations remain modest (30–40%), necessitating improved catalysts or alternative pathways . Microwave-assisted synthesis and flow chemistry could enhance efficiency.

Toxicity Profiling

While Boc-protected amines generally exhibit low cytotoxicity, hERG channel inhibition remains a concern for basic amines . Derivatives with fluorine substitutions or reduced pKa values (e.g., compound 20) show promise in mitigating cardiotoxicity .

Clinical Translation

The disconnect between ex vivo potency and in vivo efficacy in filarial models highlights the need for tissue distribution studies . Advanced formulations (e.g., nanoparticles) could improve bioavailability in parasitic niches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator